2-Amino-6-methylpyrimidine-4-boronic acid
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Overview
Description
2-Amino-6-methylpyrimidine-4-boronic acid is a boronic acid derivative with the molecular formula C5H8BN3O2 This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 2-Amino-6-methylpyrimidine-4-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free approach to producing boronic acids .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylpyrimidine-4-boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic acids.
Reduction: Formation of boranes or borohydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2-Amino-6-methylpyrimidine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-methylpyrimidine-4-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as sensing and therapeutic development. The compound’s molecular targets include enzymes and receptors that contain diol groups, which can be manipulated for desired effects .
Comparison with Similar Compounds
2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling reactions.
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: A boronic ester used in various organic synthesis reactions.
Uniqueness: 2-Amino-6-methylpyrimidine-4-boronic acid is unique due to its combination of a pyrimidine ring with a boronic acid group, which provides specific reactivity and binding properties not found in other boronic acids. This uniqueness makes it particularly valuable in applications requiring selective binding and reactivity .
Properties
Molecular Formula |
C5H8BN3O2 |
---|---|
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(2-amino-6-methylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-3-2-4(6(10)11)9-5(7)8-3/h2,10-11H,1H3,(H2,7,8,9) |
InChI Key |
ALYXCOOMZUJUES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)N)C)(O)O |
Origin of Product |
United States |
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